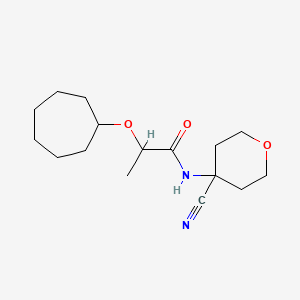

N-(4-Cyanooxan-4-yl)-2-cycloheptyloxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a versatile reagent in organic chemistry widely used for the preparation of carbamate-protected amines and peptides. It has a molecular weight of 226.28 .

Synthesis Analysis

The synthesis of a similar compound, “tert-butyl N-(4-cyanooxan-4-yl)carbamate”, involves the reaction of 4-amino-tetrahydro-2H-pyran-4-carbonitrile with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine .Molecular Structure Analysis

The molecular structure of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is represented by the formula C11H18N2O3 .Chemical Reactions Analysis

The chemical reactions involving “tert-butyl N-(4-cyanooxan-4-yl)carbamate” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis

The physical form of “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a powder . It has a molecular weight of 226.28 .Wissenschaftliche Forschungsanwendungen

Inhibition of Aldehyde Dehydrogenase

Cyanamide is effective in inhibiting aldehyde dehydrogenase in the liver, suggesting potential therapeutic applications in treating conditions related to alcohol metabolism (Deitrich, Troxell, & Worth, 1976).

Analytical Profiles of Psychoactive Compounds

Research chemicals with arylcyclohexylamine structures, similar in complexity to the target compound, were characterized, providing a basis for analytical techniques in drug discovery and toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Synthesis and Reactivity of N-Allenyl Cyanamides

A study on N-Allenyl cyanamides explored novel synthetic routes and reactivity, which could be relevant for the synthesis of related cyanamide compounds, demonstrating potential in diverse chemical transformations (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Novel Hybrid Anticonvulsants

Research on new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide showcases the pharmaceutical applications of complex cyanamide derivatives in developing new medications (Kamiński, Rapacz, Łuszczki, Latacz, Obniska, Kieć‐Kononowicz, & Filipek, 2015).

Cyanation of Heteroarenes via C-H Functionalization

A process using N,N-dimethylformamide for the cyanation of indoles and benzofurans represents an alternative method for synthesizing aryl nitriles, which could be relevant for manipulating the cyanamide functional group in complex organic molecules (Ding & Jiao, 2011).

Safety and Hazards

The safety information for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

N-(4-cyanooxan-4-yl)-2-cycloheptyloxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3/c1-13(21-14-6-4-2-3-5-7-14)15(19)18-16(12-17)8-10-20-11-9-16/h13-14H,2-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZUUBKDWZHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1(CCOCC1)C#N)OC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2607544.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2607551.png)

![Tert-butyl N-(2-azidopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2607562.png)

![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)